Anti-Browning Efficacy in Fresh-Cut Lotus Root
In a head-to-head study on fresh-cut lotus root stored at 4°C for 20 days, disodium stannous citrate (DSC) at 0.1% (w/v) was compared against four common color-protecting agents at identical concentration and treatment duration (15 min immersion). DSC achieved the lowest browning degree and the strongest PPO inhibition among all tested non-sulfur agents, outperforming citric acid, ascorbic acid, and sodium erythorbate. Its anti-browning performance was statistically indistinguishable from that of sodium bisulfite (0.1%), the current industry benchmark that faces increasing regulatory restrictions [1].
| Evidence Dimension | Anti-browning effect rating after 7 days ambient storage (sensory + browning degree at 420 nm) |
|---|---|
| Target Compound Data | DSC (0.1%): rated best among all agents; browning degree significantly lower than untreated control (P<0.05) |
| Comparator Or Baseline | Citric acid (0.1%), Ascorbic acid (0.1%), Sodium erythorbate (0.1%), Sodium bisulfite (0.1%) — DSC > all non-sulfur agents; DSC ≈ sodium bisulfite |
| Quantified Difference | Qualitative ranking: DSC ≈ NaHSO₃ > sodium erythorbate > ascorbic acid > citric acid. DSC maintained color stability over 20 days at 4°C without the excessive bleaching associated with sulfite. |
| Conditions | Fresh-cut lotus root slices (0.5 cm thick), 0.1% agent immersion for 15 min, pH 3–6, 4°C sealed storage, evaluation at 5-day intervals. |
Why This Matters
This direct comparison demonstrates that DSC is the only non-sulfur agent that achieves sulfite-equivalent anti-browning protection, enabling formulation of 'clean-label' or sulfite-free products without sacrificing shelf-life performance.
- [1] Jin Dingliang, Xia Wenshui. Anti-browning effect of disodium stannous citrate on fresh-cut lotus. Food & Machinery, 2011, Issue 4, pp. 120-124. View Source
